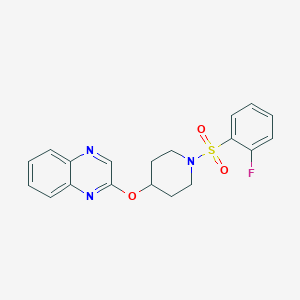
2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline" is a derivative of quinoxaline, a heterocyclic compound with a wide range of biological activities. It is structurally related to various synthesized compounds that have been reported to exhibit significant biological activities, such as antitumor properties and enzyme inhibition .
Synthesis Analysis
The synthesis of related quinoxaline derivatives often involves multi-step reactions, starting from basic heterocyclic scaffolds. For instance, a series of 2-piperidinol-3-(arylsulfonyl)quinoxalines were synthesized from a previously identified lead compound, utilizing structural features to enhance biological activity . Similarly, other research has reported the synthesis of quinoxaline derivatives with different substituents, indicating a versatile approach to modifying the quinoxaline core . These methods may provide insights into the synthesis of "2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline".
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is crucial for their biological activity. Crystal structure and molecular docking studies of related compounds have been performed to elucidate their conformation and potential binding modes with target proteins . The piperazine and piperidinol rings in these compounds adopt a chair conformation, which may influence the overall molecular geometry and, consequently, the biological activity of "2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline" .
Chemical Reactions Analysis
Quinoxaline derivatives can participate in various chemical reactions, which are essential for their functionalization and interaction with biological targets. For example, a dual system catalyst involving piperidine and iodine has been used for the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives through a one-pot three-component reaction . This indicates that the compound may also undergo similar reactions, which could be exploited for the synthesis of novel derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents, such as the sulfonyl group and fluorine atom, can significantly alter these properties . The presence of the sulfonyl group, in particular, can enhance the compound's reactivity and its interaction with biological targets, as seen in the synthesis of antitumor compounds .
科学的研究の応用
Antitumor Applications
Quinoxaline derivatives have been synthesized and evaluated for their antitumor activities. A study by Mamedov et al. (2022) highlighted the synthesis of 2-(benzimidazol-2-yl)quinoxalines with piperazine, piperidine, and morpholine moieties, demonstrating promising activity against a range of cancer lines with minimal cytotoxicity against normal human cells. Specifically, certain derivatives showed a highly selective cytotoxic effect against human lung adenocarcinoma cells, suggesting their potential as new anticancer agents (Mamedov et al., 2022).
Antibacterial Activity
Quinoxaline derivatives have also been explored for their antibacterial properties. A study conducted by Taguchi et al. (1992) synthesized a series of tetracyclic quinolone antibacterials with quinoxaline structures, demonstrating potent activity against both Gram-positive and Gram-negative bacteria. This research underscores the potential of quinoxaline derivatives in developing new antibacterial agents (Taguchi et al., 1992).
Synthesis and Chemical Properties
The synthesis and characterization of quinoxaline derivatives have been the subject of numerous studies, focusing on their potential applications as drugs or fluorophores. For instance, Koner and Ray (2008) described the synthesis of a new fluorescent quinoxalinylium derivative, highlighting the versatility of quinoxaline compounds in chemical synthesis and potential applications in imaging and sensor technologies (Koner & Ray, 2008).
Green Synthesis and Environmental Considerations
Research into the green synthesis of quinoxaline sulfonamides has shown that these compounds can be synthesized efficiently under catalyst-free conditions, offering a more environmentally friendly approach to their production. These sulfonamides exhibit antibacterial activities, further demonstrating the utility of quinoxaline derivatives in medicinal chemistry (Alavi et al., 2017).
特性
IUPAC Name |
2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c20-15-5-1-4-8-18(15)27(24,25)23-11-9-14(10-12-23)26-19-13-21-16-6-2-3-7-17(16)22-19/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQIFRCRTDCOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

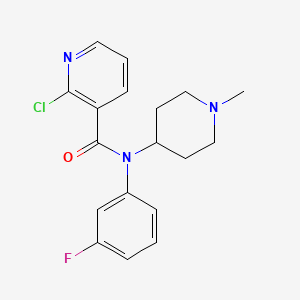
![4-methyl-1,1,3-trioxo-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-5-carboxylic acid](/img/structure/B2549662.png)
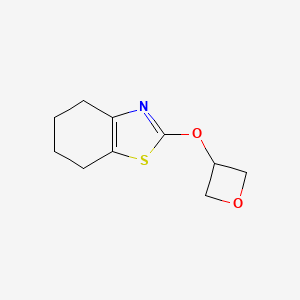
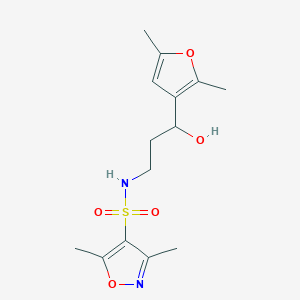
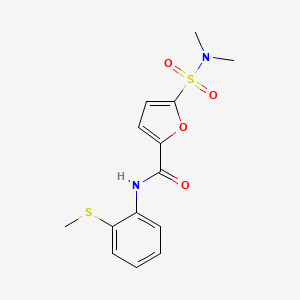
![(2-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2549666.png)
![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2549668.png)
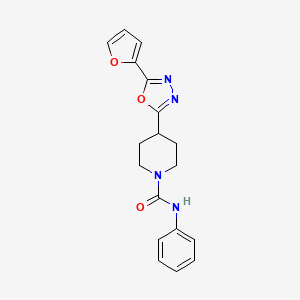
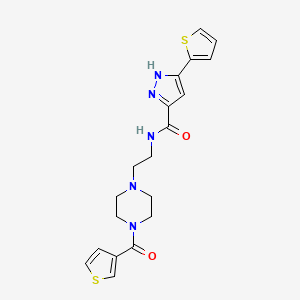
![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2549677.png)
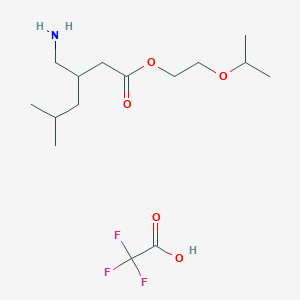
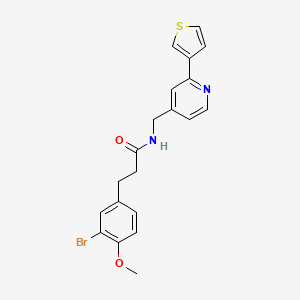
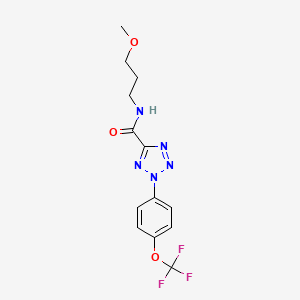
![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2549681.png)